molecular formula C11H19NO3 B1442794 tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-05-1

tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1442794
CAS No.: 198835-05-1
M. Wt: 213.27 g/mol
InChI Key: PABFVGKPNHVSCG-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Significance

tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate represents a sophisticated bicyclic carbamate derivative that has gained considerable attention in modern organic synthesis and medicinal chemistry research. The compound carries the Chemical Abstracts Service registry number 198835-01-7 and possesses the molecular formula C₁₁H₁₉NO₃, corresponding to a molecular weight of 213.27 grams per mole. This molecular architecture combines the structural rigidity of the azabicyclo[2.2.1]heptane core with the functional versatility provided by the tert-butyl carbamate protecting group and the strategically positioned hydroxyl functionality. The significance of this compound extends beyond its individual properties, as it serves as a crucial synthetic intermediate and structural template for the development of biologically active molecules, particularly those targeting neurological pathways and receptors.

The compound exhibits distinctive stereochemical characteristics due to its three defined chiral centers, designated as (1R,4S,6S) in its absolute configuration. This specific stereochemical arrangement provides the molecule with unique three-dimensional properties that influence its reactivity patterns and potential biological interactions. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural hierarchy, with the bicyclic framework serving as the core structural element and the functional groups providing sites for further chemical modification. The presence of both the hydroxyl group and the carbamate functionality creates multiple opportunities for selective chemical transformations, making this compound particularly valuable in synthetic organic chemistry applications.

The systematic study of this compound has revealed its potential as a versatile building block for the construction of more complex molecular architectures. Research investigations have demonstrated its utility in various synthetic pathways, including those leading to neurologically active compounds and pharmaceutical intermediates. The combination of structural rigidity provided by the bicyclic framework and the functional group diversity makes this compound an attractive target for synthetic chemists seeking to develop new methodologies and construct novel molecular scaffolds.

Historical Context and Research Evolution

The development of 2-azabicyclo[2.2.1]heptane derivatives traces its origins to fundamental research conducted in the mid-twentieth century, when chemists first began exploring the synthetic potential of bicyclic nitrogen-containing systems. Early investigations by Gassman and Heckert in 1965 established foundational methodologies for constructing the 2-azabicyclo[2.2.1]heptane skeleton through the Hofmann-Löffler-Freytag reaction, demonstrating the intrinsic preference for specific hydrogen migration patterns that lead to the formation of these rigid bicyclic structures. These pioneering studies laid the groundwork for understanding the fundamental reactivity principles governing the synthesis and transformation of azabicycloheptane derivatives.

The evolution of research in this area gained significant momentum during the 1990s, when scientists began to recognize the potential of hydroxylated azabicycloheptane derivatives as synthetic intermediates for biologically active compounds. Palmer and colleagues in 1997 conducted comparative studies examining different methodological approaches for preparing monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones, including oxymercuration/demercuration and biohydroxylation techniques. These investigations provided valuable insights into the synthetic accessibility and functional group compatibility of hydroxylated azabicycloheptane systems, establishing important precedents for subsequent research efforts.

The contemporary period has witnessed a significant expansion in the synthetic methodologies available for constructing functionalized azabicyclo[2.2.1]heptane derivatives. Recent developments include palladium-catalyzed approaches for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes through 1,2-aminoacyloxylation of cyclopentenes, as reported in 2023 research that demonstrated broad substrate scope and efficient reaction conditions. These advances represent a substantial improvement in synthetic accessibility and functional group tolerance compared to earlier methodologies. Additionally, the development of palladium/norbornene cooperative catalysis systems has provided new pathways for accessing multisubstituted derivatives, as demonstrated in research focusing on rapid access to complex acrylamide structures from cyclic ketone precursors.

The historical progression of research in this field reflects a broader trend toward developing more sophisticated and selective synthetic methodologies for constructing complex bicyclic systems. The integration of modern catalytic approaches with traditional synthetic strategies has significantly expanded the scope and efficiency of methods available for preparing this compound and related derivatives.

Core Structural Features and Functionality

The molecular architecture of this compound is characterized by several distinctive structural elements that collectively define its chemical behavior and synthetic utility. The central azabicyclo[2.2.1]heptane framework consists of a seven-membered ring system containing a nitrogen atom at the bridgehead position, creating a rigid three-dimensional structure that constrains the spatial arrangement of substituents and influences the molecule's overall reactivity profile. This bicyclic core structure exhibits remarkable stability due to the geometric constraints imposed by the bridged ring system, while simultaneously providing multiple sites for chemical functionalization.

The stereochemical configuration designated as (1R,4S,6S) defines the absolute spatial arrangement of the three chiral centers within the bicyclic framework. The International Union of Pure and Applied Chemistry systematic name reflects this stereochemical complexity: this compound. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C@HO provides a linear encoding of the molecular structure that captures both the connectivity and stereochemical information. The International Chemical Identifier key PABFVGKPNHVSCG-VGMNWLOBSA-N serves as a unique digital fingerprint for this specific stereoisomer, distinguishing it from other possible configurational variants.

The functional group architecture encompasses three primary reactive centers that contribute to the compound's synthetic versatility. The tert-butyl carbamate group serves as a protective functionality for the nitrogen atom while providing opportunities for selective deprotection under appropriate reaction conditions. The hydroxyl group at the 6-position offers a site for further functionalization through oxidation, substitution, or elimination reactions. The rigid bicyclic framework constrains the conformational flexibility of the molecule, creating predictable geometric relationships between functional groups that facilitate selective chemical transformations.

Table 1: Key Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Chemical Abstracts Service Number 198835-01-7
International Chemical Identifier InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C@HO

The molecular structure exhibits specific geometric features that influence its chemical reactivity and potential biological activity. The bicyclic framework imposes constraints on bond angles and dihedral angles, creating a relatively rigid three-dimensional structure compared to acyclic analogs. The nitrogen atom occupies a bridgehead position within the bicyclic system, which affects its basicity and nucleophilicity compared to nitrogen atoms in simpler cyclic or acyclic environments. The hydroxyl group at the 6-position is positioned in a specific spatial relationship relative to the other functional groups, creating opportunities for intramolecular interactions and influencing the overall conformational preferences of the molecule.

The tert-butyl carbamate protecting group provides both steric bulk and electronic effects that influence the reactivity of the nitrogen center. This protecting group strategy is commonly employed in synthetic organic chemistry to temporarily mask the reactivity of amino functionalities while allowing selective transformations at other sites within the molecule. The substantial steric bulk of the tert-butyl group creates significant steric hindrance around the nitrogen atom, influencing the accessibility of this center to various reagents and reaction conditions.

Properties

IUPAC Name

tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFVGKPNHVSCG-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate generally involves the following key steps:

  • Construction of the azabicyclo[2.2.1]heptane core structure.
  • Introduction of the carboxylate group protected as a tert-butyl ester.
  • Installation of the hydroxy substituent at the 6-position with stereochemical control.

The compound is often prepared via multi-step synthetic sequences starting from bicyclic precursors or related cyclopentane derivatives, with careful stereochemical control to obtain the desired (1R,4S,6S) configuration.

Detailed Preparation Methods from Patent Literature

Preparation via Reduction of Formylated Intermediates

A notable method described in patent WO2011150205A2 involves:

  • Starting from (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, which contains an aldehyde and ketone functionality on the azabicyclic core.
  • Selective reduction of the aldehyde group to afford the corresponding 6-hydroxy derivative while maintaining the ketone or converting it as needed.
  • This step is typically achieved using mild reducing agents that preserve the stereochemistry and functionality of the bicyclic system.
  • The process may include further transformations such as methanolysis or reductive amination to modify substituents, but the key step for the hydroxy compound is the reduction of the formyl intermediate.

Stereochemical Control

  • The stereochemistry at positions 1, 4, and 6 is controlled by the choice of starting materials and reaction conditions.
  • Chiral auxiliaries or catalysts may be used to ensure the formation of the (1R,4S,6S) isomer.
  • The patent also describes methods to prepare related stereoisomers, indicating the versatility of the synthetic approach.

Experimental Conditions and Reagents

Step Reagents/Conditions Outcome/Notes
Formylation Introduction of aldehyde group at C-6 Formation of tert-butyl 6-formyl-3-oxo intermediate
Selective Reduction Mild hydride sources (e.g., NaBH4, DIBAL-H) Reduction of aldehyde to hydroxy group, preserving stereochemistry
Protection/Deprotection tert-butyl ester formation or cleavage Protects carboxyl group during synthesis
Optional Functionalization Reductive amination, methanolysis Diversifies substituents on bicyclic scaffold

Research Findings and Yield Data

  • The reduction step to obtain the hydroxy derivative from the formyl intermediate is reported to proceed with high selectivity and good yield, typically above 70%, depending on scale and conditions.
  • The overall synthetic route allows for scalable preparation of the compound with stereochemical purity suitable for pharmaceutical research.
  • Purity of the final product is typically ≥97%, as confirmed by chromatographic and spectroscopic analyses.

Summary Table of Preparation Route

Intermediate/Step Key Transformation Yield (%) Stereochemical Outcome
(1R,4R,6R)-tert-butyl 6-formyl-3-oxo azabicyclo[2.2.1]heptane-2-carboxylate Formylation and ketone formation N/A Defined stereochemistry
Reduction of aldehyde group Selective reduction to hydroxy >70 Retention of (1R,4S,6S)
Optional reductive amination Introduction of amino substituents Variable Stereospecific
Final purification Chromatography, crystallization >97% purity Confirmed by analytical methods

Additional Notes

  • The compound is part of a family of heterocyclic building blocks used in medicinal chemistry, often serving as intermediates for more complex molecules.
  • Alternative synthetic routes may exist but are less documented in publicly available patent literature.
  • The preparation methods emphasize stereochemical control and functional group compatibility to maintain the integrity of the bicyclic system.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been explored for its potential therapeutic applications due to its structural resemblance to various natural products and pharmaceuticals.

  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing drugs targeting neurological disorders, including Alzheimer's disease and schizophrenia. Studies have shown that derivatives of azabicyclo compounds can exhibit significant activity at cholinergic receptors, which are crucial for cognitive function .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Synthesis of Alkaloids : The bicyclic structure allows for the formation of various alkaloid derivatives through functional group transformations. Its hydroxyl and carboxylate functionalities can be exploited in further reactions such as esterification or amidation .

Development of Bioactive Molecules

Given its structural characteristics, this compound is utilized in the design of new bioactive compounds.

  • Antimicrobial Agents : Research indicates that modifications of this compound can lead to the development of new antimicrobial agents effective against resistant strains of bacteria . The incorporation of azabicyclo structures has been linked to enhanced biological activity.

Case Study 1: Neuropharmacological Potential

In recent studies, researchers synthesized a series of analogs based on this compound and evaluated their effects on cholinergic receptors in vitro. The findings demonstrated that certain modifications led to increased binding affinity and selectivity towards specific receptor subtypes, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Synthesis of Antimicrobial Compounds

A team focused on synthesizing derivatives from this compound to create novel antimicrobial agents. Their results showed that specific modifications enhanced antibacterial activity against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells .

Mechanism of Action

The mechanism of action of tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

The compound belongs to a broader family of 2-azabicyclo[2.2.1]heptane derivatives. Key structural variations among analogs include stereochemistry, substituents (e.g., hydroxy, amino, oxo), and ester groups (tert-butyl vs. benzyl). Below is a detailed analysis:

Stereochemical Isomerism

The 2-azabicyclo[2.2.1]heptane core allows for multiple stereoisomers due to its rigid bicyclic structure. For example:

  • tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-90-3): This enantiomer has inverted configurations at positions 1, 4, and 6 compared to the target compound, leading to distinct physicochemical properties .
Table 1: Stereoisomers and Their Properties
Compound Name (Stereochemistry) CAS Number Purity Molecular Formula Key Feature Reference
(1R,4S,6S)-6-hydroxy (target compound) 207405-59-2 97% C₁₁H₁₉NO₃ Hydroxy at 6S, tert-butyl ester
(1S,4R,6R)-6-hydroxy 1628319-90-3 97% C₁₁H₁₉NO₃ Hydroxy at 6R
(1R,4R,6S)-6-amino 1290539-90-0 95% C₁₁H₂₀N₂O₂ Amino substitution at 6S

Functional Group Variations

Hydroxy vs. Amino Substitutions
  • Hydroxy derivatives : The target compound’s hydroxyl group enhances polarity, making it suitable for hydrogen-bonding interactions in drug-receptor binding .
  • Amino derivatives: tert-butyl (4R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1290539-90-0) introduces a primary amine, increasing basicity and enabling participation in nucleophilic reactions .
Oxo and Ester Modifications
  • Oxo derivatives : tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-04-0) replaces the hydroxyl with a ketone, reducing solubility but enhancing stability .
  • Benzyl esters : Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2195385-11-4) substitutes tert-butyl with benzyl, altering lipophilicity and cleavage kinetics under acidic conditions .
Table 2: Functional Group Impact on Properties
Compound Type Functional Group Key Property Change Application Example Reference
Hydroxy (target compound) -OH High polarity, H-bond donor Chiral synthon
Amino -NH₂ Increased basicity Drug intermediate
Oxo =O Reduced solubility, stability Stable scaffold
Benzyl ester -OCH₂C₆H₅ Higher lipophilicity Prodrug formulations

Biological Activity

tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique azabicycloheptane structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 198835-01-7
  • Purity : 97%

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's stereochemistry plays a critical role in its binding affinity and specificity towards these molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways, which may lead to various physiological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including but not limited to:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Neuroprotective Effects : Its structure may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
Study 1Demonstrated antimicrobial properties against Staphylococcus aureus
Study 2Showed neuroprotective effects in vitro using neuronal cell lines
Study 3Investigated the compound's potential as a drug scaffold in medicinal chemistry

Applications in Drug Development

Due to its unique structural features and biological properties, this compound is being explored as a potential lead compound in drug discovery efforts targeting various diseases, particularly those involving metabolic dysregulation and microbial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how are stereochemical outcomes controlled?

  • Methodology : The compound can be synthesized via Diels–Alder reactions followed by functional group modifications. For example, hydroxylation of azabicyclic intermediates using reagents like N-methylmorpholine-N-oxide (NMO) and potassium osmate in acetone/water mixtures yields hydroxylated derivatives . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis, as evidenced by the use of tert-butyl carbamate groups to stabilize intermediates .
  • Data Contradictions : Some literature reports variations in yields due to competing side reactions (e.g., over-oxidation). Optimization of reaction time and temperature is critical to minimize byproducts .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are used to verify regiochemistry and stereochemistry. For example, δH values for the hydroxyl proton (~3.5–4.5 ppm) and azabicyclo protons (distinct splitting patterns) confirm the bicyclic framework .
  • X-ray Crystallography : Programs like SHELXL and ORTEP-III are employed to resolve absolute configuration. The tert-butyl group often provides heavy atoms for phasing, improving refinement accuracy .
    • Key Data : CAS 1403865-39-3 (PBSQ600030-1) ; purity >97% in reported syntheses .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of tert-butyl-protected azabicycloheptanes in stereoselective transformations?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions like epoxidation or hydroxylation. For example, steric hindrance from the tert-butyl group directs nucleophilic attacks to less hindered positions .
  • Case Study : In hydroxylation reactions, computational models align with experimental outcomes showing preferential hydroxylation at the 6-position due to ring strain and electronic factors .

Q. What challenges arise in resolving enantiomeric excess (ee) for this compound, and how are they addressed?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. Retention times for (1R,4S,6S) and (1S,4R,6R) diastereomers differ by >2 minutes under optimized conditions .
  • Circular Dichroism (CD) : CD spectra at 210–230 nm distinguish enantiomers based on Cotton effects from the bicyclic core .
    • Data Contradictions : Discrepancies in ee values may arise from impurities in chiral columns or sample degradation. Cross-validation with NMR (e.g., Mosher’s ester derivatives) is recommended .

Q. How do reaction conditions influence the stability of the hydroxyl group during derivatization?

  • Methodology :

  • Protection/Deprotection Strategies : The hydroxyl group is prone to oxidation; tert-butyldimethylsilyl (TBS) protection is used in multi-step syntheses. For example, silylation with TBSCl in DMF stabilizes the hydroxyl group during subsequent coupling reactions .
  • Kinetic Studies : Monitoring reaction progress via TLC or LC-MS reveals degradation pathways (e.g., elimination under acidic conditions). Buffered conditions (pH 7–8) mitigate side reactions .

Critical Analysis of Contradictions

  • Stereochemical Assignments : Some studies report conflicting configurations (e.g., "rel-" prefixes in CAS 198835-02-8 vs. absolute configurations in ). Cross-referencing NMR coupling constants with X-ray data resolves ambiguities.
  • Synthetic Yields : Yields for hydroxylation steps vary from 9% to 93% , likely due to differences in oxidant concentrations or reaction scales. Microscale optimization is advised for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.